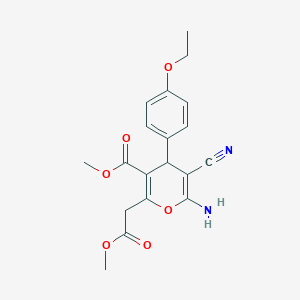

methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Description

This compound is a polysubstituted 4H-pyran derivative featuring a 4-ethoxyphenyl group at position 4, a 2-methoxy-2-oxoethyl substituent at position 2, and cyano and amino groups at positions 5 and 6, respectively. Pyran derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name |

methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-4-26-12-7-5-11(6-8-12)16-13(10-20)18(21)27-14(9-15(22)24-2)17(16)19(23)25-3/h5-8,16H,4,9,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFZSURRGKWMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 372.38 g/mol. Its structure features a pyran ring combined with various functional groups, including amino, cyano, methoxy, and ethoxy substituents, contributing to its diverse biological properties .

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Anticancer Properties : Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer progression, potentially leading to antiproliferative effects against certain cancer cell lines .

- Neuroprotective Effects : Research indicates possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique arrangement of its functional groups allows it to bind to key biological targets, influencing their activity and leading to various physiological effects .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyran Ring : The initial step involves the cyclization of appropriate precursors to form the pyran structure.

- Introduction of Functional Groups : Subsequent reactions introduce the amino, cyano, ethoxy, and methoxy groups.

- Purification and Characterization : The final product is purified and characterized using techniques such as NMR and IR spectroscopy to confirm its structure .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate | Structure | Known for its antimicrobial properties |

| Methyl 6-amino-5-cyano-2-methylpyridine | Structure | Exhibits different biological activities due to simpler structure |

| Propan-2-yloxy 6-amino derivatives | Structure | Used in drug development due to diverse reactivity |

This table highlights how the specific combination of functional groups in methyl 6-amino-5-cyano compounds may confer distinct chemical and biological properties compared to other derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that methyl 6-amino derivatives exhibited significant antibacterial activity against multiple strains of bacteria, indicating potential for development as an antibiotic agent .

- Anticancer Activity : In vitro tests showed that the compound inhibited cell proliferation in various cancer cell lines, with a notable effect on breast cancer cells. The mechanism appears to involve apoptosis induction through interaction with apoptotic pathways .

- Neuroprotective Research : Preliminary studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting further exploration in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Key Properties

Electronic and Steric Effects

- 4-Ethoxyphenyl vs. Halogenated/Aryl Groups: The ethoxy group (-OCH2CH3) is electron-donating, enhancing π-π stacking interactions in biological systems compared to electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) .

- 2-Methoxy-2-Oxoethyl vs.

Crystallographic and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate derivatives and α,β-unsaturated nitriles in ethanol or water under reflux. For example, a similar pyran derivative was synthesized by refluxing ethyl acetoacetate with an α,β-ethylenic nitrile in ethanol for 3 hours, yielding 75% after recrystallization . Rapid four-component reactions in water have also been employed for analogous structures, emphasizing solvent polarity and temperature control to optimize regioselectivity .

- Data Analysis : IR spectroscopy (e.g., νCN at 2183 cm⁻¹, νNH2 at 3334–3398 cm⁻¹) and NMR (e.g., δ 1.29 ppm for ethyl protons) are critical for confirming functional groups and substituent positions .

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen atoms are often placed geometrically, with thermal parameters constrained to 1.2–1.5 times the parent atoms .

- Challenges : Ambiguities in absolute configuration due to weak anomalous scattering may require merging Friedel pairs and excluding Flack parameter analysis .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodology :

- IR Spectroscopy : Identifies cyano (2183 cm⁻¹), amino (3334–3398 cm⁻¹), and carbonyl (1692 cm⁻¹) groups .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent environments (e.g., ethyl protons at δ 1.29 ppm, methoxy groups at δ 3.37 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state packing and stability?

- Methodology : SCXRD reveals hydrogen-bonding networks. For example, NH2 groups in similar pyran derivatives form N–H⋯N and N–H⋯O bonds, creating chains parallel to the [100] direction (R2<sup>2</sup>(12) motif) . These interactions stabilize the crystal lattice and can affect solubility and melting points.

- Software : ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding patterns .

Q. What computational methods are employed to predict reactivity or electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. For example, DFT studies on analogous pyrans have elucidated charge distribution in the pyran ring and substituent effects on dipole moments .

- Tools : Gaussian or ORCA software packages, with basis sets like B3LYP/6-31G(d), are standard for such analyses .

Q. How can synthetic byproducts or regioisomers be identified and minimized during preparation?

- Methodology :

- Chromatography : HPLC or TLC monitors reaction progress and isolates byproducts.

- Crystallography : SCXRD distinguishes regioisomers via bond-length variations (e.g., C–C distances in the pyran ring: ~1.45–1.52 Å) .

- Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) optimize reaction parameters like temperature, solvent ratio, and catalyst loading .

Q. What strategies are used to correlate the compound’s structure with its biological activity (e.g., antimicrobial, antitumor)?

- Methodology :

- SAR Studies : Modifying substituents (e.g., replacing 4-ethoxyphenyl with halophenyl groups) and testing activity in vitro. For example, pyran derivatives with electron-withdrawing groups show enhanced antibacterial activity .

- Docking Simulations : AutoDock or Schrödinger Suite predicts binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.